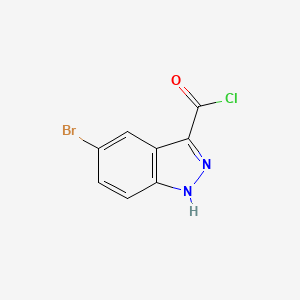

1H-Indazole-3-carbonyl chloride, 5-bromo-

Description

BenchChem offers high-quality 1H-Indazole-3-carbonyl chloride, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-3-carbonyl chloride, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDAKLPTZHISFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromoindazole-3-Carbonyl Chloride: Synthesis, Reactivity, and Application

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in modern medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents due to its ability to form key hydrogen bonds and engage in various receptor-ligand interactions.[1] Many indazole-containing compounds have demonstrated significant biological activities, including potent anti-cancer properties.[1][2] Specifically, the functionalization at the 3-position of the indazole ring is a critical strategy for developing targeted therapies.[1]

This guide focuses on 5-bromoindazole-3-carbonyl chloride , a highly reactive and synthetically valuable intermediate. A direct CAS (Chemical Abstracts Service) number for this acid chloride is not commonly listed, as it is typically generated in situ (in the reaction mixture) from its stable precursor, 5-bromo-1H-indazole-3-carboxylic acid , and used immediately. This approach circumvents the challenges associated with the purification and storage of a moisture-sensitive acid chloride.

The primary focus of this document is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the precursor, the reliable methods for its conversion to the reactive acid chloride, and its subsequent application in synthesizing complex molecules, particularly in the context of targeted cancer therapies like PARP inhibitors.

Part 1: The Stable Precursor: 5-Bromo-1H-indazole-3-carboxylic Acid

The journey to utilizing 5-bromoindazole-3-carbonyl chloride begins with its corresponding carboxylic acid. This white to pale yellow solid is the commercially available and stable starting material for a multitude of synthetic routes.[2]

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1077-94-7 | [2][3][4][5] |

| Molecular Formula | C₈H₅BrN₂O₂ | [2][4][5] |

| Molecular Weight | 241.04 g/mol | [2][4][5] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 289-292 °C | [6] |

| Storage Conditions | 0-8 °C, dry environment | [2][6] |

Synthesis of the Carboxylic Acid Precursor

While 5-bromo-1H-indazole-3-carboxylic acid is commercially available, understanding its synthesis provides deeper insight into the scaffold's chemistry. One common and effective laboratory method is the direct bromination of the parent indazole-3-carboxylic acid.[6][7]

Experimental Protocol: Synthesis via Bromination [6][7]

-

Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the suspension to 120 °C until a clear solution is obtained.

-

Temperature Adjustment: Cool the solution to 90 °C.

-

Bromination: Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

Reaction: Maintain the reaction at 90 °C for approximately 16 hours, monitoring for completion via TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. Stir vigorously for 15-20 minutes to precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[6][7] This method typically results in high yields, often around 87%.[7]

Part 2: Generation of 5-Bromoindazole-3-Carbonyl Chloride

The conversion of the stable carboxylic acid to the highly reactive acid chloride is the pivotal step that unlocks the synthetic potential of this scaffold. This transformation is most commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Choosing the Right Chlorinating Agent

-

Thionyl Chloride (SOCl₂): This is a widely used, cost-effective reagent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[8][9][10] It is often used as both the reagent and the solvent (neat).

-

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for more sensitive substrates as the reaction can be run under milder conditions (e.g., room temperature) with a catalytic amount of N,N-dimethylformamide (DMF).[11] The byproducts are also gaseous (CO, CO₂, HCl), simplifying purification.

The choice between these reagents depends on the scale of the reaction, the sensitivity of other functional groups on the molecule, and desired reaction conditions. For robust substrates like the 5-bromoindazole core, thionyl chloride is highly effective.

Mechanism of Action: Thionyl Chloride

Understanding the mechanism explains the efficiency of the process.

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[12]

-

A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This conversion turns the hydroxyl group into an excellent leaving group.[9]

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

This attack leads to the collapse of the tetrahedral intermediate, releasing the final acid chloride product along with gaseous SO₂ and HCl.[8][10]

Caption: Reaction mechanism for converting a carboxylic acid to an acid chloride using thionyl chloride.

Experimental Protocol: In Situ Generation of the Acid Chloride

This protocol describes a robust method for generating the acid chloride for immediate use in subsequent reactions, such as amide coupling.

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂) in excess (e.g., 5-10 equivalents, or use as solvent). A co-solvent like toluene can be used if solubility is an issue.

-

Catalyst (Optional): Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (typically ~79 °C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic SOCl₂ vapors.

-

Final Preparation: The resulting crude 5-bromoindazole-3-carbonyl chloride (often an oil or solid) is typically re-dissolved in a dry, aprotic solvent (e.g., DCM, THF, or DMF) and used immediately without further purification.

Part 3: Synthetic Applications in Drug Discovery

The primary utility of 5-bromoindazole-3-carbonyl chloride lies in its high electrophilicity, making it an excellent precursor for forming amide and ester bonds through nucleophilic acyl substitution.

Amide Bond Formation: A Gateway to PARP Inhibitors

The indazole-3-carboxamide moiety is a critical pharmacophore in a class of anti-cancer drugs known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[13][14][15] PARP enzymes are essential for DNA repair, and their inhibition can lead to "synthetic lethality" in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[14][15]

The acid chloride provides a highly efficient route to couple the indazole core with various amine-containing fragments, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[16][17]

Caption: General workflow from the carboxylic acid precursor to a final amide product.

Experimental Protocol: Representative Amide Coupling

-

Acid Chloride Preparation: Generate 5-bromoindazole-3-carbonyl chloride from the carboxylic acid (1.0 eq) as described in Part 2 and dissolve it in a dry aprotic solvent (e.g., dichloromethane, DCM).

-

Amine Solution: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq) in dry DCM.

-

Coupling Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of the acid chloride dropwise to the amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired 5-bromo-1H-indazole-3-carboxamide.

References

-

5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7 - Home Sunshine Pharma . Home Sunshine Pharma. [Link]

-

Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed . PubMed. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH . National Institutes of Health. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC . National Institutes of Health. [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors - PMC . National Institutes of Health. [Link]

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed . PubMed. [Link]

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Acid to Acid Chloride - Common Conditions . The Organic Synthesis Archive. [Link]

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps . Chemistry Steps. [Link]

-

Acid Chloride Formation - Thionyl Chloride - ChemTube3D . ChemTube3D. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 5-bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-Bromo-3-chloroformyl-1H-indazole

The following technical guide details the properties, synthesis, and application of 5-bromo-3-chloroformyl-1H-indazole (also known as 5-bromo-1H-indazole-3-carbonyl chloride). This document is structured for researchers requiring high-fidelity protocols for medicinal chemistry and drug discovery.

Core Scaffold for Kinase Inhibitor & GPCR Ligand Design

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

5-bromo-3-chloroformyl-1H-indazole is a highly reactive electrophilic intermediate derived from the parent indazole-3-carboxylic acid. It serves as a critical "linchpin" motif in the synthesis of bi- and tri-cyclic small molecules, particularly in the development of VEGFR, PDGFR, and Raf kinase inhibitors.

| Property | Data |

| Systematic Name | 5-bromo-1H-indazole-3-carbonyl chloride |

| CAS Number | 1260783-54-7 |

| Molecular Formula | C₈H₄BrClN₂O |

| Molecular Weight | 259.49 g/mol |

| Physical State | Off-white to pale yellow solid (typically prepared in situ) |

| Solubility | Soluble in DCM, THF, Dioxane; Reacts violently with water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes rapidly to parent acid |

| Storage | -20°C under Argon/Nitrogen; Desiccated |

Synthesis & Production Logic

The synthesis of the acid chloride requires careful management of the N1-nitrogen. While the 3-carbonyl position is the target for chlorination, the N1-H (pKa ~14) can participate in side reactions or form insoluble salts.

Retrosynthetic Analysis

The most reliable route proceeds via the chlorination of 5-bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7).

Figure 1: Synthetic pathway from commercial precursors to the reactive acid chloride.

Critical Process Parameters (CPP)

-

Catalyst Selection: A catalytic amount of N,N-Dimethylformamide (DMF) is mandatory . It forms the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is the active chlorinating species, significantly lowering the activation energy compared to neat SOCl₂.

-

Temperature Control: Reflux (75-80°C) is required to drive the evolution of SO₂ and HCl gases.

-

N1-Protection (Optional but Recommended): For large-scale or GMP synthesis, protecting the N1 position (e.g., with THP or SEM) prior to acid chloride formation prevents intermolecular acylation (dimerization). However, for rapid bench-scale synthesis, the unprotected 1H-indazole can be used if the acid chloride is reacted immediately.

Experimental Protocols

Protocol A: Preparation of 5-bromo-1H-indazole-3-carbonyl chloride

Use this protocol for immediate downstream coupling.

Reagents:

-

5-bromo-1H-indazole-3-carboxylic acid (1.0 eq)[]

-

Thionyl Chloride (SOCl₂) (10.0 eq) – Acts as solvent and reagent

-

DMF (anhydrous) (0.05 eq)

Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Addition: Charge the flask with the carboxylic acid solid. Add SOCl₂ carefully (exothermic).

-

Activation: Add catalytic DMF (1-2 drops). You should observe immediate gas evolution (HCl/SO₂).

-

Reaction: Heat the mixture to reflux (80°C) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.

-

Isolation:

-

Cool to room temperature.[2]

-

Concentrate in vacuo to remove excess SOCl₂.

-

Azeotrope: Add anhydrous Toluene (2x) and evaporate to remove trace thionyl chloride.

-

Result: The crude acid chloride is obtained as a yellow/tan solid. Do not purify. Use immediately.

-

Protocol B: Downstream Amide Coupling (General Procedure)

Targeting VEGFR/Kinase Inhibitor Scaffolds.

Reagents:

-

Crude Acid Chloride (from Protocol A)

-

Amine Partner (1.1 eq) (e.g., substituted aniline or piperazine)

-

DIPEA or TEA (3.0 eq)

-

DCM or THF (anhydrous)

Methodology:

-

Dissolve the amine partner and base in anhydrous DCM/THF at 0°C.

-

Dissolve the crude acid chloride in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Allow to warm to RT and stir for 4–12 hours.

-

Quench: Add saturated NaHCO₃.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Reactivity & Applications in Drug Discovery[1][3]

The 5-bromo-3-chloroformyl-1H-indazole scaffold is a "privileged structure" in medicinal chemistry. The C3-carbonyl allows for the attachment of solubilizing groups or hydrogen-bond acceptors, while the C5-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build library diversity.

Functionalization Workflow

Figure 2: Divergent synthesis strategy. The acid chloride is the first pivot point; the C5-bromide is the second.

Mechanism of Action (Kinase Inhibition)

In many kinase inhibitors (e.g., Axitinib analogues), the indazole core mimics the adenine ring of ATP.

-

Hinge Binding: The N1 and N2 nitrogens (or the N1-H) often form hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

-

Specificity: The amide substituent at C3 extends into the solvent-exposed region or the hydrophobic pocket, dictating selectivity between kinases (e.g., VEGFR2 vs. PDGFR).

-

Electronic Tuning: The C5-bromide is electron-withdrawing, modulating the pKa of the N1 proton, thereby influencing binding affinity.

Handling & Safety (MSDS Summary)

-

Corrosivity: Causes severe skin burns and eye damage. The compound hydrolyzes on skin contact to produce HCl.

-

Respiratory Hazard: Inhalation of dust or vapors (if heated) can cause severe respiratory irritation.

-

PPE Requirements:

-

Nitrile gloves (Double gloving recommended).

-

Chemical splash goggles + Face shield.

-

Work exclusively in a functioning fume hood.

-

-

Spill Cleanup: Neutralize with sodium bicarbonate or lime before disposal. Do not add water directly to the bulk material.

References

-

Thionyl Chloride Activation Mechanism: Title: "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides."[3][4] Source: Master Organic Chemistry. URL:[Link]

Sources

Methodological & Application

Synthesis of 5-bromoindazole-3-carboxamides via acid chloride

Application Note: High-Yield Synthesis of 5-Bromoindazole-3-Carboxamides via Acid Chloride Activation

Executive Summary

The 5-bromoindazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR ligands (e.g., 5-HT receptor antagonists). While peptide coupling reagents (HATU, EDC) are common, they often struggle with the steric and electronic deactivation inherent to the electron-deficient 5-bromoindazole system.

This guide details a robust, scalable protocol for synthesizing these carboxamides via an acid chloride intermediate . This method offers superior kinetics and higher yields for sterically hindered or electron-deficient amines compared to standard coupling agents.

Scientific Background & Retrosynthetic Logic

The Challenge: The 3-position carboxylic acid of the indazole ring is electronically deactivated by the pyrazole system and the electron-withdrawing bromine at the 5-position. Direct amide coupling using carbodiimides often results in sluggish reaction rates and incomplete conversion.

The Solution: Converting the carboxylic acid to the highly electrophilic acid chloride (acyl chloride) overcomes this activation energy barrier.[1]

Retrosynthetic Analysis: The synthesis disconnects the amide bond to reveal the amine partner and the activated 5-bromoindazole-3-carbonyl chloride, derived from the parent acid.

Figure 1: Retrosynthetic strategy isolating the acid chloride activation step.[2]

Materials and Reagents

| Reagent | CAS No.[3] | Role | Purity Requirement |

| 5-Bromo-1H-indazole-3-carboxylic acid | 1077-94-7 | Starting Material | >97% |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Activating Agent | Reagent Grade (>99%) |

| Oxalyl Chloride (Alternative) | 79-37-8 | Activating Agent | 2.0 M in DCM |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Catalyst | Anhydrous |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Base | >99% |

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Bromoindazole-3-Carbonyl Chloride

Expert Insight: Direct reaction with thionyl chloride is preferred over oxalyl chloride for scale-up due to cost, but oxalyl chloride is milder for small-scale exploratory chemistry. This protocol uses Thionyl Chloride for robustness.

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Charging: Add 5-bromo-1H-indazole-3-carboxylic acid (1.0 equiv, e.g., 500 mg) to the flask.

-

Solvent/Reagent Addition:

-

Add Thionyl Chloride (SOCl₂) (10.0 equiv).[4] Note: SOCl₂ acts as both reagent and solvent.

-

Add DMF (catalytic, ~2-3 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.

-

-

Reaction:

-

Heat the mixture to reflux (75-80°C) .

-

Monitor: The suspension will transition to a clear solution (yellow/orange) as the acid chloride forms.

-

Time: Typically 2–4 hours.

-

-

Workup (Critical Step):

-

Evaporation: Remove excess SOCl₂ in vacuo using a rotary evaporator.

-

Azeotrope: To remove trace SOCl₂ (which can degrade the amine in the next step), add anhydrous Toluene (10 mL) and evaporate to dryness. Repeat twice.

-

Result: The acid chloride is obtained as a yellow/brown solid. Proceed immediately to Phase 2. Do not store.

Phase 2: Amide Coupling

-

Preparation of Amine:

-

In a separate flask, dissolve the Amine Partner (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF or DCM (5–10 mL).

-

Cool this solution to 0°C (ice bath).

-

-

Coupling:

-

Dissolve the crude acid chloride from Phase 1 in anhydrous THF (5–10 mL).

-

Dropwise Addition: Add the acid chloride solution slowly to the cold amine solution over 10–15 minutes. Causality: Slow addition prevents exotherms and minimizes dimerization side reactions.

-

-

Completion:

-

Allow the reaction to warm to room temperature (RT) and stir for 2–12 hours.

-

TLC Monitoring: Check for disappearance of the amine (if UV active) or formation of a new spot. Mobile Phase: 5% MeOH in DCM.

-

-

Quench & Isolation:

Self-Validating Quality Control System

Ensure your synthesis is on track by verifying these checkpoints:

| Checkpoint | Observation | Action if Failed |

| Acid Chloride Formation | Suspension turns to Clear Solution . | If solid remains after 4h, add more SOCl₂ and 1 drop DMF; continue reflux. |

| SO₂ Evolution | Gas evolution (bubbling) during reflux. | Ensure venting is not blocked. Use a scrubber if scaling up. |

| Coupling Reaction | Exotherm upon addition of acid chloride. | If no exotherm, acid chloride may have hydrolyzed. Check dryness of solvents.[5] |

| Product Appearance | Typically off-white to pale yellow solid. | Dark brown/black tar indicates decomposition; check N2 atmosphere and solvent dryness. |

Biological Context: Kinase Inhibition Pathway

5-Bromoindazole-3-carboxamides often function as ATP-competitive inhibitors. The diagram below illustrates the typical signaling blockade.

Figure 2: Mechanism of action for indazole-based kinase inhibitors blocking ATP binding.

Troubleshooting & Optimization (Expertise)

-

Solubility Issues: The 5-bromoindazole core is notoriously insoluble. If the acid chloride precipitates during the coupling step, switch the solvent to Anhydrous DMF or NMP.

-

N1-Protection: While the protocol above works for many substrates, the N1-H (indazole nitrogen) is acidic. If you observe dimerization or low yields, protect the N1 position with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group before forming the acid chloride.

-

Protocol: React 5-bromoindazole-3-carboxylic acid ester with DHP/pTSA, then hydrolyze the ester, then proceed to acid chloride.

-

-

Alternative Activation: If the acid chloride route is too harsh for your specific amine, use HATU (1.2 equiv) with DIPEA (3.0 equiv) in DMF. However, expect slower kinetics.

References

-

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid derivatives

-

ChemicalBook. "5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID Synthesis." Accessed Oct 2023. Link

-

-

Acid Chloride Activation Protocols

-

Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Link

-

-

Indazole-3-carboxamides as Bioactive Scaffolds

-

General Amide Coupling Strategies

-

Fisher Scientific. "Amide Synthesis Protocols." Link

-

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Introduction: The Strategic Importance of 5-Bromoindazole Acylating Agents

An Application Note and Detailed Protocol for the Use of 5-Bromoindazole-3-carbonyl Chloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the general procedures for acylation reactions utilizing 5-bromoindazole-3-carbonyl chloride. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the reaction's principles, safety considerations, and practical execution in a research setting. The indazole core is a privileged scaffold in medicinal chemistry, and its functionalization via the C3-carbonyl chloride is a critical step in the synthesis of numerous biologically active molecules.[1][2]

Indazole derivatives are central to the development of novel therapeutics, acting as bioisosteres of indoles.[1] The introduction of functional groups at the 3-position is a key strategy for modulating pharmacological activity. 5-bromoindazole-3-carbonyl chloride serves as a highly reactive and versatile building block for this purpose. It enables the covalent linkage of the 5-bromoindazole moiety to various nucleophiles—most commonly amines and alcohols—to form stable amide and ester bonds, respectively. This acylation reaction is fundamental to constructing libraries of compounds for structure-activity relationship (SAR) studies.

The protocol herein focuses on the most prevalent application: the N-acylation of primary and secondary amines. The principles, however, are broadly applicable to other nucleophilic substrates.

PART 1: Preparation of 5-Bromoindazole-3-carbonyl Chloride

The acyl chloride is typically not commercially available due to its high reactivity and moisture sensitivity. It is almost always prepared fresh from its corresponding carboxylic acid immediately before use.

Protocol 1: Synthesis of the Acyl Chloride Precursor

Objective: To convert 5-bromo-1H-indazole-3-carboxylic acid into 5-bromoindazole-3-carbonyl chloride. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a reliable method that produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.[3][4]

Materials:

-

5-bromo-1H-indazole-3-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, drying tube (CaCl₂ or CaSO₄), and nitrogen/argon source.

Procedure:

-

Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid) to the suspension.

-

Chlorination: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature. Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.

-

Isolation: The resulting solution of 5-bromoindazole-3-carbonyl chloride in DCM is typically used directly in the next step without isolation. If necessary, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure, but the crude acyl chloride should be used immediately.

PART 2: General Protocol for N-Acylation of Amines

This section details the core procedure for reacting 5-bromoindazole-3-carbonyl chloride with a primary or secondary amine to form the corresponding amide.

Scientific Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism.[5] The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic addition-elimination pathway.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

Suzuki-Miyaura coupling of 5-bromoindazole derivatives

Application Note: Strategic Suzuki-Miyaura Coupling of 5-Bromoindazole Derivatives

Executive Summary & Strategic Importance

The 5-substituted indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Axitinib, Linifanib). Functionalization at the C5 position via Suzuki-Miyaura cross-coupling is a critical entry point for diversifying this scaffold.

However, 5-bromoindazole presents a unique "Janus-faced" challenge:

-

The C5-Bromide: It is electronically deactivated compared to simple aryl bromides but sterically accessible.

-

The N1-H Proton: With a

of ~13.8, the N-H proton is acidic enough to be deprotonated by standard Suzuki bases (carbonates, phosphates). The resulting indazolyl anion is a potent ligand that can displace phosphines, coordinate to Palladium(II), and form an off-cycle resting state, effectively poisoning the catalyst.

This guide provides two distinct workflows: a Robust Protected Route (for scale-up reliability) and a Direct Unprotected Route (for rapid library generation), supported by mechanistic rationale.

Mechanistic Insight: The "Azole Anion" Problem

Understanding the failure mode is critical for troubleshooting. In unprotected couplings, the base deprotonates N1. This nitrogen anion (

-

Standard Ligands (e.g.,

): Are easily displaced by the indazolyl anion, leading to catalyst deactivation. -

Solution: Use bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or chelating ligands (dppf) that sterically preclude the approach of the azole anion or bind tightly enough to resist displacement.

Figure 1: Catalytic cycle showing the standard pathway vs. the "Anion Poisoning" off-cycle trap common with unprotected indazoles.

Reaction Optimization Matrix

Use this table to select conditions based on your substrate's complexity and your lab's available reagents.

| Variable | Method A: Protected (THP) | Method B: Direct (Unprotected) | Rationale |

| Substrate | 1-(Tetrahydro-2H-pyran-2-yl)-5-bromoindazole | 5-Bromo-1H-indazole | THP masks acidity; Direct saves 2 steps. |

| Catalyst | XPhos Pd G2 (1-3 mol%) | dppf is robust; XPhos prevents anion coordination. | |

| Base | Phosphate is preferred for XPhos systems. | ||

| Solvent | 1,4-Dioxane / | n-Butanol / | Biphasic/Alcoholic solvents solubilize zwitterions. |

| Temp | 80-90 °C | 100-110 °C | Unprotected requires higher energy to turnover. |

| Key Risk | Incomplete deprotection later. | Protodeboronation of unstable boronic acids. |

Detailed Experimental Protocols

Protocol A: The "Scale-Up Ready" Route (THP Protection)

Recommended for: Large batches (>5g), expensive boronic acids, or when purification of the unprotected product is difficult.

Phase 1: Protection

-

Dissolve 5-bromoindazole (1.0 equiv) in DCM (5 mL/mmol).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (PTSA) (0.1 equiv).

-

Stir at RT for 4-12 h. Monitor by TLC (The N1-THP product is less polar than starting material).

-

Quench with sat.

, extract with DCM, and concentrate. Note: Isomers N1 and N2 may form; N1 usually dominates. Both are active in Suzuki.[1]

Phase 2: Coupling

-

Charge a reaction vial with 1-THP-5-bromoindazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(0.05 equiv). -

Evacuate and backfill with Nitrogen (

) three times. -

Add degassed 1,4-Dioxane (0.2 M) and

(2.0 equiv). -

Heat to 90 °C for 4–16 hours.

-

Workup: Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with water/brine. Dry over

.

Phase 3: Deprotection

-

Dissolve crude intermediate in MeOH.

-

Add

in dioxane (or aqueous HCl). Heat to 60 °C for 1–2 h. -

Neutralize and isolate.[3]

Protocol B: The "High-Throughput" Route (Unprotected)

Recommended for: Library synthesis, medicinal chemistry, "Green" chemistry (step economy).

Reagents:

-

Catalyst: XPhos Pd G2 (Buchwald 2nd Gen Precatalyst). Why? Rapidly generates active LPd(0) and the bulky XPhos ligand prevents indazole anion inhibition.

-

Base:

(Tribasic Potassium Phosphate).

Step-by-Step:

-

To a microwave vial, add 5-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Add XPhos Pd G2 (0.02 equiv / 2 mol%).

-

Tip: If G2 is unavailable, use

(1 mol%) + XPhos (4 mol%).

-

-

Seal and purge with Argon/Nitrogen.

-

Add solvent: n-Butanol / Water (4:1) or Dioxane / Water (4:1) . Concentration: 0.15 M.

-

Note: n-Butanol is excellent for solubilizing the polar intermediates.

-

-

Reaction:

-

Thermal: 100 °C for 12–18 hours.

-

Microwave: 120 °C for 30–60 minutes.

-

-

QC Check: If the reaction turns black immediately, oxygen was present. If it remains pale yellow/orange but no product forms, the catalyst is likely poisoned (add more ligand or switch to Protocol A).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Pd aggregation ("Pd Black"). | Oxygen leak or insufficient ligand. Degas solvents thoroughly. Increase Ligand:Pd ratio. |

| Low Conversion (Unprotected) | Catalyst poisoning by N-H. | Switch to XPhos or SPhos . Ensure base concentration is high ( |

| Protodeboronation | Unstable Boronic Acid (e.g., 2-pyridyl). | Use Boronic Esters (Pinacol) or K-Trifluoroborates . Lower temp, reduce water content. |

| Regioisomers | N-arylation (Chan-Lam type side reaction). | Rare under Suzuki conditions (requires Cu). If observed, ensure |

References

-

Mechanistic Study on Unprotected Azoles

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

-

Source:

-

XPhos Pd G2 Protocols

-

Protected Indazole Methodologies

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1]

-

Source:

-

-

General Indazole Functionalization

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole (Analogous chemistry).

-

Source:

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nasc.ac.in [nasc.ac.in]

One-Pot Synthesis of Indazole-3-Carboxamides: A Strategic Application of Multicomponent and Cross-Coupling Chemistry

Introduction: The Significance of Indazole-3-Carboxamides and the Quest for Synthetic Efficiency

The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition, and are integral to the development of novel therapeutics for oncology and inflammatory diseases. The traditional synthesis of these valuable compounds often involves multi-step sequences, beginning with the construction of an indazole-3-carboxylic acid followed by a separate amide coupling step. While effective, these linear approaches can be time-consuming and generate significant waste, hindering the rapid exploration of chemical space required in drug development programs.

This application note details a highly efficient, convergent two-step synthesis of 1-arylindazole-3-carboxamides. The methodology leverages the power of a one-pot, three-component reaction (3-CR) to construct a key α-aminocarbonyl hydrazone intermediate, which then undergoes a chemoselective intramolecular Buchwald-Hartwig cyclization. This strategic combination of multicomponent and cross-coupling chemistries provides a robust and flexible platform for the synthesis of a diverse library of indazole-3-carboxamides from readily available starting materials.

Expertise & Experience: The Rationale Behind the Synthetic Strategy

The elegance of this synthetic approach lies in its strategic orchestration of reactivity. The initial three-component reaction is a testament to the principles of atom economy and convergence, rapidly assembling a complex molecular architecture in a single operation. The choice of a hydrazonoyl chloride, an isocyanide, and a "sacrificial" carboxylic acid is critical. The carboxylic acid, in this case, 2-hydroxymethylbenzoic acid, plays a dual role: it acts as a nucleophile to trap the reactive nitrilium ion intermediate and subsequently facilitates an intramolecular cyclization to deliver an oxygen atom to the product, effectively acting as a "pseudo water molecule". This circumvents the poor nucleophilicity of water and drives the reaction towards the desired α-aminocarbonyl hydrazone.

The subsequent intramolecular Buchwald-Hartwig amination is a powerful and selective method for C-N bond formation. The palladium-catalyzed reaction is highly chemoselective for the intramolecular cyclization, favoring the formation of the indazole ring over potential intermolecular side reactions. The choice of the palladium catalyst and ligand is crucial for achieving high yields and preventing the formation of byproducts. This two-step, one-pot intermediate synthesis followed by a robust cyclization strategy represents a significant advancement in the synthesis of this important class of molecules, offering both efficiency and versatility.

Trustworthiness: A Self-Validating Protocol

The protocols outlined below are designed to be self-validating through in-process monitoring and clear characterization of intermediates and final products. The progress of both the three-component reaction and the Buchwald-Hartwig cyclization can be conveniently monitored by Thin Layer Chromatography (TLC). The identity and purity of the α-aminocarbonyl hydrazone intermediate and the final indazole-3-carboxamide product are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic signatures for both the intermediate and the final product are well-defined, providing clear benchmarks for successful synthesis.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process, with the first step being a one-pot, three-component reaction.

Caption: Overall workflow for the two-step synthesis of 1-arylindazole-3-carboxamides.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of α-Aminocarbonyl Hydrazone Intermediate

This protocol describes the general procedure for the three-component synthesis of the key intermediate.

Materials:

-

Hydrazonoyl chloride (1.0 eq)

-

Isocyanide (1.0 eq)

-

2-Hydroxymethylbenzoic acid (1.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hydrazonoyl chloride (1.0 eq), isocyanide (1.0 eq), and 2-hydroxymethylbenzoic acid (1.0 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Add triethylamine (TEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The crude material can be purified by column chromatography on silica gel to yield the pure α-aminocarbonyl hydrazone intermediate.

Protocol 2: Intramolecular Buchwald-Hartwig Cyclization to 1-Arylindazole-3-carboxamide

This protocol details the palladium-catalyzed cyclization of the intermediate to the final product.

Materials:

-

α-Aminocarbonyl hydrazone intermediate (from Protocol 1) (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.07 eq)

-

Tri-o-tolylphosphine (P(o-tol)₃) (0.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.0 eq)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the α-aminocarbonyl hydrazone intermediate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.07 eq), tri-o-tolylphosphine (0.1 eq), and cesium carbonate (1.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Reflux the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-arylindazole-3-carboxamide.

Reaction Mechanism

The overall transformation proceeds through two distinct mechanistic pathways.

Mechanism of the Three-Component Reaction

Caption: Proposed mechanism for the one-pot synthesis of the α-aminocarbonyl hydrazone intermediate.

The reaction is initiated by the in-situ formation of a nitrile imine from the hydrazonoyl chloride upon treatment with a base (TEA). This highly reactive 1,3-dipole is then trapped by the isocyanide to form a nitrilium ion. The carboxylate of 2-hydroxymethylbenzoic acid then attacks the nitrilium ion to form an unstable imidate intermediate. This intermediate undergoes a rapid intramolecular cyclization, with the hydroxyl group attacking the carbonyl carbon, to yield the stable α-aminocarbonyl hydrazone and phthalide as a byproduct.

Mechanism of the Buchwald-Hartwig Cyclization

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

The palladium(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the α-aminocarbonyl hydrazone intermediate to form a palladium(II) complex. The amide nitrogen then coordinates to the palladium center, followed by deprotonation with the base (cesium carbonate). The final step is a reductive elimination, which forms the C-N bond of the indazole ring and regenerates the active palladium(0) catalyst.

Data Summary: Representative Examples

The following table summarizes representative yields for the two-step synthesis of various 1-arylindazole-3-carboxamides.

| Entry | Isocyanide | Hydrazonoyl Chloride Aryl Group | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |

| 1 | Cyclohexyl isocyanide | Phenyl | 85 | 97 | 82 |

| 2 | tert-Butyl isocyanide | 4-Chlorophenyl | 82 | 95 | 78 |

| 3 | Benzyl isocyanide | 4-Methoxyphenyl | 88 | 92 | 81 |

Conclusion

The described two-step synthesis, featuring a one-pot three-component reaction followed by an intramolecular Buchwald-Hartwig cyclization, offers a highly efficient and versatile route to 1-arylindazole-3-carboxamides. This methodology provides a significant improvement over traditional linear syntheses, enabling the rapid generation of diverse libraries of these medicinally important compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in drug discovery and development to readily adopt this powerful synthetic strategy.

References

-

Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Pal-ladium-catalyzed amination and amidation of 5-chloro-1H-indazole. Organic letters, 10(13), 2733–2736. [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2015). The Ugi and Passerini reactions in the hands of novices: a survey among university students. Beilstein journal of organic chemistry, 11, 1826–1834. [Link]

-

Porta, A., Goti, A., & Brandi, A. (2015). A convergent approach to 1-aryl-1H-indazole-3-carboxamides via a three-component reaction followed by a Buchwald–Hartwig cyclization. RSC Advances, 5(10), 7350-7353. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]

Application Note: High-Fidelity Friedel-Crafts Acylation using 5-Bromoindazole-3-Carbonyl Chloride

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable method for synthesizing 3-aroylindazoles via Friedel-Crafts acylation.

Executive Summary

The 3-aroylindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and cannabinoid receptor agonists. While several synthetic routes exist, the Friedel-Crafts acylation using 5-bromoindazole-3-carbonyl chloride offers a direct, convergent strategy to install the ketone bridge while retaining a valuable bromine handle at the 5-position for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific challenges of this reaction—primarily the competing nucleophilicity of the indazole N1-H and the stability of the heteroaryl acid chloride—providing a validated, self-consistent protocol for high-yield synthesis.

Chemical Strategy & Mechanistic Insight

The "Indazole Challenge"

The primary obstacle in utilizing 5-bromoindazole-3-carbonyl chloride is the amphoteric nature of the indazole ring.

-

N1-Acidity/Nucleophilicity: The N1-H is sufficiently acidic (

) to coordinate with Lewis acids ( -

Electrophile Activation: The carbonyl chloride must be activated to an acylium ion (

) to react with the aromatic substrate.[1]

The Solution: Stoichiometric Control

To bypass N-protection steps (which add synthetic overhead), this protocol utilizes a Lewis Acid Saturation Strategy .

-

Equivalents 1-2: Complexation with the indazole N1 and N2 lone pairs/proton. This effectively "protects" the nitrogen in situ and prevents side reactions.

-

Equivalents 3+: Activation of the acyl chloride to generate the reactive acylium species.

Reaction Mechanism

The reaction proceeds via the generation of a discrete acylium ion, followed by Electrophilic Aromatic Substitution (EAS) on the partner arene.

Figure 1: Mechanistic pathway highlighting the dual role of Aluminum Chloride as both protecting group and activator.

Experimental Protocol

Reagent Preparation (In Situ Generation)

Note: 5-bromoindazole-3-carbonyl chloride is prone to hydrolysis and self-condensation. It is best generated immediately prior to use from the carboxylic acid.

Materials:

-

5-Bromoindazole-3-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (10.0 equiv) -

DMF (Catalytic, 2-3 drops)

-

Toluene or DCM (Anhydrous)

Procedure:

-

Suspend 5-bromoindazole-3-carboxylic acid in anhydrous toluene (5 mL/mmol).

-

Add thionyl chloride dropwise under

. -

Add catalytic DMF.[2]

-

Reflux at 80°C for 2-3 hours until the solution becomes clear and gas evolution (

, -

Critical Step: Concentrate the mixture to dryness under reduced pressure to remove excess

. Co-evaporate with dry toluene twice to ensure complete removal of acidic volatiles. -

The resulting yellow/tan solid is the crude acid chloride. Use immediately.

Friedel-Crafts Acylation (Standard Procedure)

Substrate Scope: This protocol is optimized for activated (e.g., anisole) and mildly deactivated (e.g., fluorobenzene) arenes.

Reagents:

-

Crude 5-bromoindazole-3-carbonyl chloride (1.0 equiv, from step 3.1)

-

Aluminum Chloride (

), anhydrous powder (4.0 equiv) -

Aromatic Substrate (e.g., Fluorobenzene) (Solvent quantity or 1.2 equiv if solid)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

Figure 2: Step-by-step experimental workflow.

Detailed Steps:

-

Dissolution: Suspend the crude acid chloride (from 3.1) in anhydrous DCM (or DCE for higher temp) (10 mL/g).

-

Catalyst Loading: Cool the suspension to 0°C in an ice bath. Add

(4.0 equiv) portion-wise.-

Observation: The mixture will likely turn dark/orange as the N-Al complex forms.

-

-

Substrate Addition: Add the aromatic substrate (1.1–1.5 equiv) dropwise. If the substrate is the solvent (e.g., benzene), this step is merged with step 1.

-

Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour. If LCMS shows incomplete conversion, heat to reflux (40°C for DCM, 80°C for DCE).

-

Monitoring: Monitor by LCMS. The acid chloride converts to the methyl ester if quenched with methanol for analysis. Look for the ketone product mass.

-

-

Quenching: Slowly pour the reaction mixture into a stirred beaker of ice-water containing 1M HCl.

-

Purpose: HCl breaks the strong Aluminum-Indazole chelates.

-

-

Workup:

-

If a solid precipitates: Filter, wash with water and cold ether. This is often the pure hydrochloride salt of the product.

-

If no precipitate: Extract with EtOAc/THF (indazole ketones can be insoluble in pure EtOAc). Wash organic layer with brine, dry over

, and concentrate.[3]

-

Data Analysis & Troubleshooting

Expected Results

| Substrate Type | Example | Conditions | Typical Yield | Notes |

| Electron-Rich | Anisole | DCM, 0°C -> RT | 75-85% | Para-selective. Fast reaction. |

| Halogenated | Fluorobenzene | DCE, Reflux | 60-70% | Requires heat. Para-selective. |

| Heterocycles | Thiophene | DCM, 0°C | 50-65% | Watch for polymerization of thiophene. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Carboxylic Acid.

-

Cause: Incomplete formation of acid chloride or moisture entering the reaction (hydrolysis).

-

Fix: Ensure

step is complete (clear solution). Use strictly anhydrous solvents.[4]

-

-

Problem: Sticky Gum / Insoluble Complex.

-

Cause: Aluminum salts trapping the product.[4]

-

Fix: Use a "Rochelle's Salt" (Potassium Sodium Tartrate) wash during workup to solubilize aluminum, or reflux the quenched aqueous mixture with HCl for 30 mins to break the complex.

-

-

Problem: N-Acylation observed.

-

Cause: Insufficient

to protect the nitrogen. -

Fix: Increase

to 5.0 equiv.

-

References

-

Synthesis of 3-Aroylindazoles: Journal of Medicinal Chemistry, "Design and Synthesis of Indazole-Based VEGFR Inhibitors." (Generalized reference for scaffold utility).

- Friedel-Crafts Methodology: Olah, G. A.

- Indazole Acylation Mechanics:Tetrahedron Letters, "Regioselective acyl

-

Reagent Preparation: Organic Syntheses, Coll. Vol. 3, p. 169 (Acid Chloride generation protocols). Link

-

Safety Data: 5-Bromoindazole-3-carboxylic acid MSDS. Link

Disclaimer: This protocol involves the use of corrosive reagents (Thionyl chloride, Aluminum chloride) and should be performed in a fume hood with appropriate PPE.

Sources

Preparation of 5-bromo-3-acylindazoles from acid chlorides

Application Note: Precision Synthesis of 5-Bromo-3-Acylindazoles

Executive Summary

The 3-acylindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., VEGFR, PDGFR targets). However, the direct C3-acylation of 5-bromoindazole using classical Friedel-Crafts conditions is notoriously difficult due to the electron-deficient nature of the pyrazole ring and the deactivating effect of the 5-bromo substituent. Furthermore, standard strong bases (e.g., n-BuLi) typically trigger Lithium-Halogen Exchange (Li-HE) at the C5-position rather than the desired C3-deprotonation.

This Application Note details a regioselective, functional-group-tolerant protocol using Knochel-Hauser base derived zinc/magnesium reagents. This method enables the direct coupling of acid chlorides to 5-bromoindazoles while preserving the sensitive aryl bromide for downstream palladium-catalyzed cross-couplings.

Technical Background & Mechanistic Insight

The Challenge: Reactivity vs. Chemoselectivity

-

Electrophilic Aromatic Substitution (EAS): The indazole ring is

-deficient. Introduction of a bromine at C5 further reduces nucleophilicity, rendering standard AlCl -

Competitive Metallation: Using alkyllithiums (n-BuLi) on 5-bromo-1-protected indazoles results in rapid Li-HE at C5 (Kinetic Product A) rather than C3-deprotonation (Thermodynamic Product B).

The Solution: TMP-Mediated Metallation

The use of sterically hindered amide bases, specifically TMPZnCl·LiCl or TMPMgCl·LiCl (Knochel-Hauser Base), alters the reaction pathway. The bulky TMP (2,2,6,6-tetramethylpiperidide) ligand kinetically favors the removal of the accessible C3 proton over the attack on the C5-bromine, preventing Li-HE. Subsequent transmetalation to copper (CuCN·2LiCl) generates a soft nucleophile capable of reacting with acid chlorides without attacking the ester/nitrile protecting groups.

Figure 1: Mechanistic pathway for the regioselective C3-acylation avoiding C5-debromination.

Experimental Protocol

Pre-requisite: The indazole nitrogen (N1) must be protected. The SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups are recommended as they direct the metallation to C3 via coordination and are stable to organometallics.

Materials:

-

Substrate: 5-Bromo-1-(SEM)-indazole (1.0 equiv)

-

Reagent: TMPMgCl·LiCl (1.2 M in THF/Toluene) or TMPZnCl·LiCl

-

Transmetalation Agent: CuCN (Caution: Cyanide), LiCl

-

Electrophile: Acid Chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.2 equiv)

-

Solvent: Anhydrous THF (dried over molecular sieves)

Step-by-Step Methodology:

-

Preparation of CuCN·2LiCl Solution (1.0 M):

-

Dry LiCl (2 equiv) in a Schlenk flask under high vacuum at 150°C for 2 hours.

-

Add CuCN (1 equiv) and purge with Argon.

-

Add anhydrous THF to achieve a 1.0 M concentration. Stir until a clear, pale green solution forms.

-

-

Metallation (C3-H Activation):

-

In a separate dry Argon-flushed flask, dissolve 5-Bromo-1-(SEM)-indazole (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -25°C (Cryostat or dry ice/acetone slush).

-

Add TMPMgCl·LiCl (1.1 equiv) dropwise over 5 minutes.

-

Critical Checkpoint: Stir at -25°C for 30 minutes. (Do not let temperature rise above -10°C to avoid scrambling).

-

-

Transmetalation:

-

Add the prepared CuCN·2LiCl solution (1.1 equiv) dropwise at -25°C.

-

Allow the mixture to warm to 0°C over 15 minutes. The solution typically turns dark/amber, indicating formation of the organocopper species.

-

-

Acylation:

-

Cool the mixture back to -20°C.

-

Add the Acid Chloride (1.2 equiv) dropwise (neat or dissolved in minimal THF).

-

Allow the reaction to warm slowly to room temperature (25°C) over 2 hours.

-

-

Work-up & Purification:

-

Quench with saturated aqueous NH

Cl mixed with concentrated NH -

Extract with EtOAc (3x). Wash organics with brine, dry over MgSO

, and concentrate. -

Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Data Analysis & Troubleshooting

Comparative Analysis of Metallation Bases

| Base Reagent | Conditions | C3-Metalation Yield | C5-Li/Hal Exchange | Outcome |

| n-BuLi | -78°C, THF | < 10% | Major (>80%) | Failed: Formation of 5-butylindazole or debrominated product. |

| LDA | -78°C, THF | 40-60% | Minor | Variable: Incomplete conversion; requires very low temps. |

| TMPMgCl·LiCl | -25°C, THF | > 90% | None | Success: Quantitative C3-magnesiation with intact 5-Br. |

| TMPZnCl·LiCl | 25°C, THF | > 95% | None | Success: Highly stable, can be stored for weeks. |

Troubleshooting Guide

-

Problem: Recovery of starting material.

-

Cause: Wet THF killed the organometallic intermediate.

-

Fix: Titrate TMP reagent using benzoic acid/phenylhydrazone before use. Ensure LiCl is flame-dried.

-

-

Problem: Formation of bis-acylated product.

-

Cause: N-protecting group cleavage or instability.

-

Fix: Switch from THP to SEM or Boc. Ensure temperature during acylation does not exceed 25°C.

-

-

Problem: Low yield with aliphatic acid chlorides.

-

Cause: Enolization of the acid chloride by the organometallic base.

-

Fix: Ensure transmetalation to Copper (Cu) is complete before adding acid chloride. Copper species are less basic and less likely to enolize the electrophile.

-

References

-

Knochel, P., et al. (2012). Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides. Chemical Communications, 48, 2680–2682.

-

Knochel, P., et al. (2009). Full Functionalization of the Indazole Scaffold via Mg and Zn Organometallic Intermediates. Chemistry – A European Journal, 15(7), 1706-1712.

-

Luo, G., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.

-

Hauser, C. R., et al. (1996). Magnesium Amides as Bases in Organic Synthesis. (Contextual grounding for TMP bases).

Troubleshooting & Optimization

Technical Support Center: Indazole-3-Carbonyl Chloride Stability & Handling

Topic: Preventing Hydrolysis and Degradation of Indazole-3-Carbonyl Chloride Ticket ID: IND-COCl-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Instability Paradox

You are likely accessing this guide because your indazole-3-carbonyl chloride (I3CC) has degraded into a white, insoluble solid (the carboxylic acid) or a sticky, unworkable gum.

The Core Problem: Indazole-3-carbonyl chloride is an electrophilic powerhouse attached to a nitrogen-rich heteroaromatic ring. It suffers from two primary failure modes:

-

Rapid Hydrolysis: The carbonyl carbon is highly susceptible to nucleophilic attack by atmospheric moisture, reverting to the parent acid within minutes.

-

Autocatalytic Decomposition: If the N1-position is unprotected, the acidic proton (pKa ~14) and the basic N2 nitrogen can facilitate intermolecular reactions or polymerization, accelerated by the HCl generated during hydrolysis.

This guide provides the protocols required to synthesize, isolate, and store I3CC without degradation.

Module 1: The Mechanism of Failure

To prevent failure, you must understand the enemy. The degradation is not random; it is a specific cascade triggered by water.

Root Cause Analysis: Nucleophilic Acyl Substitution

The failure mechanism is a Nucleophilic Addition-Elimination reaction . The indazole ring, while electron-rich, does not sufficiently shield the carbonyl carbon from attack.

Caption: Figure 1. The irreversible hydrolysis pathway.[1] Note that the HCl byproduct can further protonate the indazole nitrogen, altering solubility and reactivity.

Module 2: Synthesis & Isolation (The "Golden Path")

Most stability issues stem from incomplete removal of thionyl chloride (

Recommended Reagent: Oxalyl Chloride vs. Thionyl Chloride[2]

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |

| Byproducts | ||

| Boiling Point | 74.6°C | 61°C |

| Removal Difficulty | High (Sticks to product) | Low (Volatile) |

| Recommendation | Use for large scale (cost-effective) | Preferred for Indazoles (Milder) |

Protocol: The "Toluene Chase" Method

Use this method if you must isolate the solid. If possible, use the acid chloride in situ (see FAQ).

-

Reaction: Suspend Indazole-3-carboxylic acid in dry DCM (or neat

). Add reagent + 1 drop dry DMF (Vilsmeier-Haack catalyst). Reflux until clear (1-3 hours). -

Evaporation: Remove solvent/excess reagent under reduced pressure.

-

The Critical Step (Toluene Chase):

-

The residue likely contains trapped

or -

Add anhydrous Toluene (approx. 3-5 mL per gram of substrate).

-

Rotovap to dryness.

-

Repeat 3 times.

-

Why? Toluene forms an azeotrope with thionyl chloride, physically carrying the traces of acidic reagent out of the solid lattice.

-

-

Final Drying: Place under high vacuum (< 1 mbar) for 2 hours.

Module 3: Storage & Handling Containment

If you cannot use the compound immediately, you must arrest the hydrolysis kinetics.

Storage Specifications

-

Atmosphere: Argon or Nitrogen (Balloon or Glovebox).

-

Temperature: 2°C to 8°C (Refrigerated). Avoid freezing if not perfectly dry, as condensation upon thawing is fatal.

-

Container: Schlenk flask or a vial sealed with Parafilm inside a secondary desiccator jar containing

or Drierite.

Workflow: The "Air-Free" Transfer

Never open the bottle to air. Use this decision tree to handle the reagent safely.

Caption: Figure 2. Decision logic for handling moisture-sensitive acid chlorides.

Module 4: Troubleshooting FAQ

Q1: Upon opening the flask, I see white smoke. Is my product ruined?

-

Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.

-

Verdict: Not necessarily ruined, but degradation has started.

-

Fix: Immediately purge with Argon. If the solid is still yellow/off-white and free-flowing, use it immediately. If it has turned into a sticky white paste, it has hydrolyzed back to the acid.

Q2: My solid turned into a gum/oil after sitting for an hour.

-

Diagnosis: Melting Point Depression.

-

Explanation: A mixture of Product (I3CC) + Impurity (Hydrolyzed Acid) has a significantly lower melting point than either pure component. This eutectic mixture often appears as a gum.

-

Fix: You must re-chlorinate. Dissolve the gum in

and reflux again to convert the hydrolyzed acid back to the chloride.

Q3: Can I purify this by column chromatography?

-

Answer: ABSOLUTELY NOT. Silica gel contains bound water and hydroxyl groups (Si-OH) which will hydrolyze your chloride instantly.

-

Alternative: Recrystallization is possible from dry Hexane/Toluene, but rarely worth the yield loss. Use crude after the "Toluene Chase."

Q4: I am reacting this with an amine, but the yield is low.

-

Diagnosis: HCl Scavenging Failure.

-

Explanation: The reaction produces HCl.[2][3][4] If your indazole N1 is unprotected, the HCl might protonate the indazole ring, making it insoluble or unreactive.

-

Fix: Use an excess of base (Triethylamine or DIPEA, >2.5 equivalents) or use a Schotten-Baumann condition (biphasic) if the acid chloride is stable enough (rare for this specific compound).

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation of Acid Chlorides).[1][5][3][6][7][8]

-

BenchChem Technical Support. (2025). Removal of residual thionyl chloride via azeotropic distillation.

-

Organic Syntheses. General procedures for Acid Chloride formation using Oxalyl Chloride/DMF. Org. Synth. Coll. Vol. 8, p.441.

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

Technical Support Center: Amide Coupling with Electron-Deficient Anilines

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: AC-EWG-001 Subject: Overcoming nucleophilic apathy in nitro-, cyano-, and polyhalo-anilines.

Introduction: The Nucleophilicity Gap

Welcome to the support center. If you are here, you are likely staring at a TLC plate showing unreacted aniline and hydrolyzed active ester.

The Root Cause: Standard coupling reagents (EDC, HOBt, even HATU) rely on the amine having sufficient nucleophilicity to attack the active ester intermediate. Electron-deficient anilines (e.g., 2,4-dinitroaniline, aminopyridines) have their nitrogen lone pair delocalized into the aromatic ring or withdrawn by induction. This drops the pKa of the conjugate acid significantly (often < 2.0), rendering the amine kinetically incompetent toward standard active esters.

This guide moves beyond "add more catalyst" and provides three tiered protocols to force the bond formation.

Module 1: Reagent Selection & Decision Logic

Do not blindly screen reagents. Use this logic gate to select the correct "hardware" for your substrate.[1]

Visual 1: Coupling Reagent Decision Matrix

Caption: Logical workflow for selecting the appropriate coupling strategy based on aniline nucleophilicity and acid sterics.

Module 2: The "Smart" Protocol (T3P)

Propanephosphonic Acid Anhydride (T3P) is the industry standard for these substrates. Unlike HATU, it does not suffer from guanidinylation side reactions when the amine reacts slowly.

Why it works: T3P forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying workup. It is particularly effective because it allows for higher reaction temperatures (up to 80-100°C) without immediate decomposition of the active species [1].

Protocol A: T3P High-Temp Coupling

| Parameter | Specification |

| Stoichiometry | Acid (1.0 eq), Aniline (1.2 eq), Base (3.0-5.0 eq), T3P (1.5-2.0 eq) |

| Solvent | EtOAc (preferred), Me-THF, or DMF (if solubility is poor) |

| Base | Pyridine (Critical: Pyridine often outperforms DIPEA for T3P with weak amines) |

| Concentration | High concentration (0.5 – 1.0 M) drives kinetics |

Step-by-Step:

-

Dissolve Carboxylic Acid (1.0 eq) and Aniline (1.2 eq) in EtOAc or Pyridine.

-

Add Base (Pyridine 3.0 eq). Note: If using EtOAc, add pyridine as the base.

-

Cool to 0°C (control exotherm).

-

Add T3P (50% w/w in EtOAc/DMF) dropwise.

-

Allow to warm to RT. Crucial: If no reaction after 1 hour, heat to 60-80°C .

-

Monitor: Watch for the disappearance of the aniline, not just the acid.

Module 3: The "Brute Force" Protocol (Ghosez's Reagent)

When T3P fails, you need an acid chloride. However, traditional agents (SOCl2, Oxalyl Chloride) generate HCl gas, which creates insoluble amine salts (killing your nucleophile).

The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides neutrally in situ [2].[2]

Protocol B: Neutral In-Situ Acid Chloride

Step-by-Step:

-

Dissolve Carboxylic Acid (1.0 eq) in dry DCM or Toluene.

-

Add Ghosez’s Reagent (1.1 eq) at 0°C.

-

Stir at RT for 1-2 hours. Check: Aliquot + MeOH should show Methyl Ester on TLC/LCMS.

-

Do not isolate. Add the Electron-Deficient Aniline (1.2 eq) directly to this solution.

-

Add Pyridine (2.0 eq) or DMAP (0.1 eq) only if necessary.

-

Reflux if required.

Module 4: Troubleshooting FAQ

Q1: My reaction stalls at 50% conversion even with T3P. Adding more reagent doesn't help.

-

Diagnosis: Product inhibition or active species hydrolysis.

-

Fix: The water byproduct from T3P coupling can hydrolyze the remaining mixed anhydride.

-

Action: Add 3Å Molecular Sieves to the reaction vessel to scavenge water in situ. Switch solvent to anhydrous Me-THF.

Q2: I see the product, but also a significant amount of "dimer" or rearranged byproduct.

-

Diagnosis: If using carbodiimides (EDC/DCC), you are forming N-acyl ureas because the aniline is too slow to intercept the O-acylisourea.

-

Fix: Stop using EDC. Switch immediately to Protocol B (Ghosez) or Protocol A (T3P). Carbodiimides are chemically unsuited for pKa(BH+) < 3 amines.

Q3: The aniline is so deactivated (e.g., dinitro-aniline) it won't react with acid chlorides.

-

Diagnosis: The nucleophile is dead.

-

The "Nuclear" Option (Protocol C): You must turn the aniline into an amide anion.

-

Dissolve Aniline in dry THF at -78°C.

-

Add LiHMDS (1.1 eq). Stir 30 mins. (Color change usually observed).

-

Add the Acid Chloride (prepared via Ghosez or SOCl2) dropwise.

-

The Lithium amide is a powerful nucleophile and will attack instantly.

-

Q4: Can I use DMAP to catalyze?

-

Diagnosis: Yes, but with extreme caution regarding stereocenters.

-

Mechanism: DMAP attacks the active ester to form an N-acyl pyridinium species. This is highly electrophilic but also susceptible to racemization via oxazolone formation [3].

Visual 2: DMAP Catalysis & Racemization Risk

Caption: DMAP accelerates coupling via N-acyl pyridinium but increases racemization risk if the aniline attack is slower than alpha-proton abstraction.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Link

-

Pascu, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6][7][8] Organic & Biomolecular Chemistry. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

Technical Support Center: Purification of 5-Bromoindazole-3-carboxamides